Cas no 578733-56-9 (2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide)
2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
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- Inchi: 1S/C17H23N5O2S/c1-24-14-9-7-13(8-10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-5-3-2-4-6-12/h7-10,12H,2-6,11,18H2,1H3,(H,19,23)
- InChI Key: USKFQPXNXQPLOS-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C=C1)(=O)CSC1N(N)C(C2CCCCC2)=NN=1
2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2715-0031-2μmol |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-5μmol |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-10μmol |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-20μmol |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-1mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-2mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-3mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-4mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-5mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2715-0031-10mg |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
578733-56-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Introduction to 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide (CAS No. 578733-56-9)
2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 578733-56-9, represents a unique molecular structure that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of multiple functional groups, including an amino group, a sulfanyl group, and a cyclohexyl moiety, contributes to its complex chemical behavior and potential biological activity.
The molecular framework of this compound is characterized by a triazole ring system, which is known for its versatility in medicinal chemistry. Triazoles have been extensively studied due to their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. In particular, the substitution pattern of the triazole ring in this compound, featuring an amino group at the 4-position and a sulfanyl group at the 5-position, suggests potential interactions with biological targets that could modulate various disease pathways.
One of the most intriguing aspects of 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide is its structural similarity to known bioactive molecules. The incorporation of a cyclohexyl group into the triazole ring enhances the compound's steric bulk, which can influence its binding affinity and selectivity towards specific biological targets. Additionally, the presence of a methoxyphenyl moiety at the N-terminal acetamide group introduces another layer of complexity, potentially enabling diverse interactions with proteins and enzymes involved in cellular signaling and metabolic processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with various biological targets. These studies suggest that 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases including cancer and inflammatory disorders. The sulfanyl group, in particular, has been shown to play a crucial role in modulating enzyme activity by forming hydrogen bonds or participating in hydrophobic interactions.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments have demonstrated promising results in terms of cytotoxicity against certain cancer cell lines. The amino group at the triazole ring appears to contribute to this effect by facilitating interactions with nucleophilic residues on target proteins. Furthermore, the methoxyphenyl group may enhance solubility and bioavailability, making it more suitable for therapeutic applications.
The synthesis of 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclohexyl group necessitates careful handling to ensure regioselectivity and minimize side reactions. Advanced synthetic techniques such as transition metal catalysis have been employed to streamline the process and improve yield.
As research continues to progress, the potential applications of this compound are likely to expand. Investigating its interactions with other biological targets may uncover novel therapeutic avenues beyond cancer treatment. For instance, its structural features could make it effective against infectious diseases or neurological disorders by targeting specific pathogenic enzymes or receptors.
The development of new drug candidates is a meticulous process that involves extensive testing for efficacy and safety. 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide is still in the early stages of research but shows promise based on preliminary findings. Future studies will focus on optimizing its chemical structure to enhance potency while minimizing potential side effects.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been particularly useful in predicting how this compound might interact with biological targets at an atomic level. These simulations provide valuable insights into binding affinities and can guide experimental design by highlighting key structural features that need modification.
The broader implications of this research extend beyond individual compounds like 2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide. They contribute to our understanding of how molecular structure influences biological activity—a fundamental principle in medicinal chemistry. This knowledge can be applied to develop libraries of compounds with tailored properties for specific therapeutic uses.
In conclusion,CAS No 578733–56–9 represents a fascinating example of how complex organic molecules can be designed for therapeutic purposes. Its unique structural features make it a valuable tool for researchers exploring new drug candidates across various disease areas. As scientific techniques continue to evolve,the potential for discovering novel bioactive molecules like 2–( strong ( amino )- cyclohexyl )- triazole – sulfanyl )-N–(methoxyphenyl)acetamide will undoubtedly expand, offering hope for future advancements in medicine.
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